N-[3-(furan-2-yl)-3-(2-methoxyphenyl)propyl]-4-methylbenzenesulfonamide
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Overview
Description
N-[3-(FURAN-2-YL)-3-(2-METHOXYPHENYL)PROPYL]-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a furan ring, a methoxyphenyl group, and a methylbenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(FURAN-2-YL)-3-(2-METHOXYPHENYL)PROPYL]-4-METHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as the furan-2-yl and methoxyphenyl derivatives, followed by their coupling under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction can produce dihydrofuran derivatives.
Scientific Research Applications
N-[3-(FURAN-2-YL)-3-(2-METHOXYPHENYL)PROPYL]-4-METHYLBENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(FURAN-2-YL)-3-(2-METHOXYPHENYL)PROPYL]-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
- N-[3-(FURAN-2-YL)-3-(2-HYDROXYPHENYL)PROPYL]-4-METHYLBENZENE-1-SULFONAMIDE
- N-[3-(THIOPHEN-2-YL)-3-(2-METHOXYPHENYL)PROPYL]-4-METHYLBENZENE-1-SULFONAMIDE
Comparison: N-[3-(FURAN-2-YL)-3-(2-METHOXYPHENYL)PROPYL]-4-METHYLBENZENE-1-SULFONAMIDE is unique due to the presence of both furan and methoxyphenyl groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C21H23NO4S |
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Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-[3-(furan-2-yl)-3-(2-methoxyphenyl)propyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H23NO4S/c1-16-9-11-17(12-10-16)27(23,24)22-14-13-19(21-8-5-15-26-21)18-6-3-4-7-20(18)25-2/h3-12,15,19,22H,13-14H2,1-2H3 |
InChI Key |
XNXAQQDNYMTRES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(C2=CC=CC=C2OC)C3=CC=CO3 |
Origin of Product |
United States |
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